

N2-iso-Butyryl-8-azaguanosine: A Technical Overview of a Novel Nucleoside Analog

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Compound of Interest

Compound Name: *N2-iso-Butyryl-8-azaguanosine*

Cat. No.: *B12403335*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical and biological information for **N2-iso-Butyryl-8-azaguanosine**. Due to the limited publicly available experimental data for this specific molecule, this document also leverages data from its parent compound, 8-azaguanine, and related N2-acylated nucleosides to provide a scientifically grounded perspective on its potential properties and biological significance.

Core Chemical Properties

While detailed experimental data for **N2-iso-Butyryl-8-azaguanosine** is scarce, its fundamental properties have been identified from chemical supplier databases.

Property	Value	Source
Synonym	N-[3-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide	CD BioGlyco
CAS Number	2328168-83-6	CD BioGlyco
Molecular Formula	C13H18N6O6	CD BioGlyco[1]
Molecular Weight	354.32 g/mol	CD BioGlyco[1]
Physical Form	Solid	CD BioGlyco[1]
Purity	≥95.0%	CD BioGlyco[1]

A brief description suggests that the bulky isobutyryl group at the N2 position may enhance hydrophobic interactions within nucleic acid aggregates, potentially influencing binding affinities.[1] Its primary application is noted in the synthesis of new nucleoside compounds to study their performance and application in biological systems.[1]

The Parent Compound: 8-Azaguanine

The core of the molecule is 8-azaguanine, a purine analog that has been extensively studied. Understanding its properties is crucial for predicting the behavior of its derivatives.

Chemical and Physical Properties of 8-Azaguanine

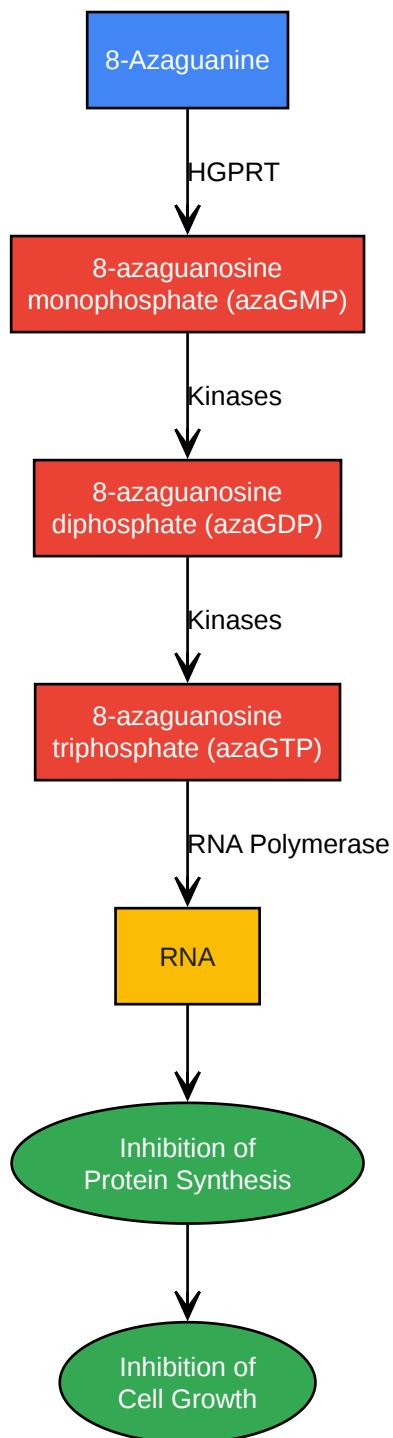
Property	Value	Source
Molecular Formula	C4H4N6O	PubChem[2]
Molecular Weight	152.11 g/mol	PubChem[2]
Melting Point	>300 °C	Sigma-Aldrich, PubChem[2][3]
Solubility	Insoluble in water. Soluble in DMSO (warmed).	PubChem, Sigma-Aldrich[2][3]
Appearance	White to beige powder	Sigma-Aldrich[3]

Biological Activity and Mechanism of Action of 8-Azaguanine

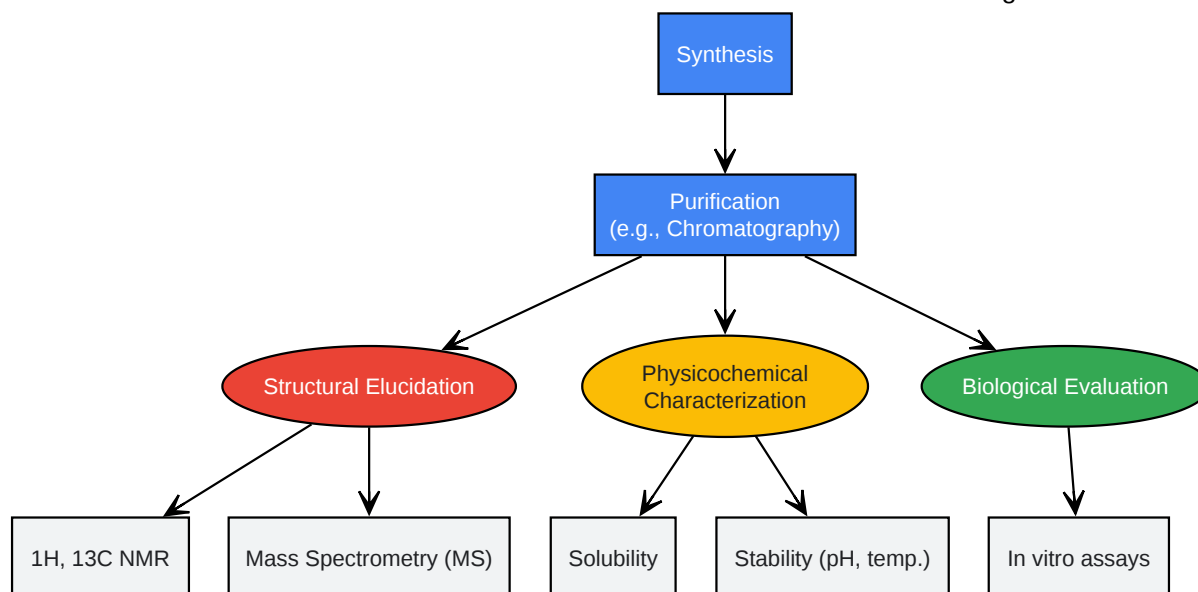
8-Azaguanine is a well-known antimetabolite with antineoplastic activity.[4][5][6] Its mechanism of action involves its incorporation into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and inhibits cellular growth.[4][6][7]

The biological activity of 8-azaguanine is dependent on its metabolic activation by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[7] This enzyme converts 8-azaguanine into 8-azaguanosine monophosphate (azaGMP).[7] Subsequent phosphorylation to the triphosphate form (azaGTP) allows its incorporation into RNA in place of guanine.[7] The presence of 8-azaguanine in messenger RNA (mRNA) disrupts protein synthesis, specifically inhibiting the initiation of translation.[7][8] This disruption can lead to cell cycle arrest and apoptosis.[7]

Metabolic Activation and Mechanism of Action of 8-Azaguanine



General Workflow for Characterization of a Novel Nucleoside Analog



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